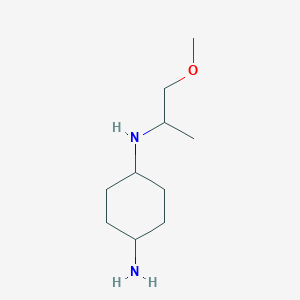

N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

4-N-(1-methoxypropan-2-yl)cyclohexane-1,4-diamine |

InChI |

InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3 |

InChI Key |

QQVYIOJAKFELRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1CCC(CC1)N |

Origin of Product |

United States |

Foundational & Exploratory

N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine chemical structure and properties

An In-Depth Technical Guide to N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine

Chemical Identity and Structural Analysis

This compound is a disubstituted cyclohexane derivative. Its structure is defined by a central cyclohexane ring functionalized with two amino groups at the 1 and 4 positions. One of these amines (N1) is further substituted with a 1-methoxypropan-2-yl group, while the second amine remains primary.

-

IUPAC Name: this compound

-

Core Scaffold: Cyclohexane-1,4-diamine

-

Key Substituent: 1-Methoxypropan-2-yl group

The structure possesses multiple stereocenters, leading to several possible isomers:

-

Cis/Trans Isomerism: The two amino groups on the cyclohexane ring can be on the same side (cis) or opposite sides (trans) of the ring. The trans isomer is generally the more thermodynamically stable configuration as it allows both substituents to occupy equatorial positions, minimizing steric strain[1].

-

Chiral Center: The 1-methoxypropan-2-yl substituent contains a chiral carbon at the 2-position, leading to (R) and (S) enantiomers.

Therefore, the compound can exist as four distinct stereoisomers: (R)-trans, (S)-trans, (R)-cis, and (S)-cis. The specific stereochemistry will critically influence its biological activity and physical properties.

Physicochemical and Computed Properties

| Property | Estimated Value / Description | Rationale / Source |

| Molecular Formula | C₁₀H₂₂N₂O | Derived from structural components. |

| Molecular Weight | 186.30 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on parent diamines and N-alkylated amines[4]. |

| Boiling Point | > 200 °C (estimated) | Higher than the parent 1,4-diaminocyclohexane (197 °C) due to increased molecular weight and hydrogen bonding capability. |

| Solubility | Soluble in water and polar organic solvents (e.g., Methanol, Ethanol). | The presence of two amine groups and an ether linkage imparts polarity and hydrogen bonding capacity. |

| pKa (Conjugate Acid) | pKa1 ≈ 10-11 (primary amine), pKa2 ≈ 9-10 (secondary amine) | Typical values for primary and secondary aliphatic amines. |

| XLogP3 (Computed) | ~1.5 - 2.0 | Estimated based on the value for N-(1-methoxypropan-2-yl)cyclohexanamine (1.9) with a slight modification for the additional polar amino group[2]. |

Proposed Synthesis and Workflow

The most logical and industrially scalable approach to synthesizing this compound is through the reductive amination of cyclohexane-1,4-diamine with methoxyacetone. This method is widely used for the N-alkylation of amines due to its high efficiency and the stability of the reagents.

Synthetic Rationale

Reductive amination involves two key steps: the formation of a Schiff base (or imine) intermediate, followed by its reduction to the final amine. Using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial. These reagents are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated iminium ion intermediate, driving the reaction to completion.

Detailed Experimental Protocol

Reaction: Cyclohexane-1,4-diamine + Methoxyacetone → this compound

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexane-1,4-diamine (1.0 eq, mixture of cis/trans isomers is acceptable for initial synthesis).

-

Solvent Addition: Dissolve the diamine in a suitable solvent such as methanol or acetonitrile (approx. 10 mL per gram of diamine).

-

Reagent Addition: Add methoxyacetone (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.

-

Reduction: In a separate flask, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 20-30 minutes. The pH should be maintained between 6 and 7 by adding acetic acid if necessary to ensure the iminium ion is present and reactive.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diamine is consumed.

-

Workup: Quench the reaction by slowly adding 1M hydrochloric acid (HCl) until gas evolution ceases. Basify the solution with 1M sodium hydroxide (NaOH) to a pH > 12.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-alkylated product from any remaining starting material and the di-alkylated byproduct.

Synthesis Workflow Diagram

Caption: Reductive Amination Workflow for Synthesis.

Potential Applications in Drug Discovery and Materials Science

The cyclohexane-1,4-diamine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in successful drug candidates.

As a Modulator of Protein-Protein Interactions

Recent research has highlighted the use of (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as potent and selective allosteric inhibitors of Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1)[5]. MALT1 is a key protein in NF-κB signaling, a pathway implicated in B-cell lymphomas and autoimmune diseases. The rigid, well-defined stereochemistry of the trans-cyclohexane-1,4-diamine core allows for precise orientation of substituents to fit into allosteric pockets, making it an excellent starting point for inhibitor design. The N1-(1-Methoxypropan-2-yl) group on our target molecule provides a vector for further chemical modification and exploration of this binding pocket.

As a Novel PROTAC Linker

Cyclohexane-1,4-diamine is utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[6]. PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The cyclohexane ring provides a rigid, non-flexible spacer that can control the distance and orientation between the protein-binding and E3-ligase-binding ends of the PROTAC. The primary amine on our target molecule serves as an ideal attachment point for further elaboration into a full PROTAC molecule.

In Polymer Synthesis

Diamines are fundamental monomers in the synthesis of polyamides and polyimides[7][8]. The combination of a primary and a secondary amine in this compound offers the potential to create polymers with unique properties, such as altered solubility, thermal stability, or cross-linking capabilities, compared to polymers made from the parent diamine alone.

Safety, Handling, and Storage

No specific safety data exists for the title compound. Therefore, precautions must be based on the hazardous properties of its parent scaffold, cyclohexane-1,4-diamine.

-

Hazard Class: Assumed to be corrosive. The parent compound, 1,4-diaminocyclohexane, is classified as causing severe skin burns and eye damage[3].

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Store locked up.

Conclusion

This compound represents a promising, albeit under-explored, chemical entity. Its structural framework, built upon the medicinally-validated cyclohexane-1,4-diamine core, makes it a compelling candidate for library synthesis and screening in drug discovery programs, particularly for allosteric inhibitors and PROTACs. The proposed synthesis via reductive amination is a reliable and scalable method for its production. Further investigation into the separation and characterization of its specific stereoisomers will be critical to unlocking its full potential in therapeutic and material applications.

References

-

Synthesis and biological studies of N-alkylated cyclic diamines. (2007). Chemical Biology & Drug Design, 4(1), 43-51. Available at: [Link]

-

Tam, A., Nalikezhathu, A., & Williams, T. (2022). Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). N-(1-Methoxypropan-2-YL)cyclohexanamine. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

-

Schiesser, S., et al. (2022). Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors. European Journal of Medicinal Chemistry, 227, 113925. Available at: [Link]

-

PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

- Google Patents. (1984). US4486603A - Preparation of trans cyclohexane 1,4-diamine.

-

Fiveable. (2025). 1,4-disubstituted cyclohexanes Definition. Organic Chemistry. Retrieved February 28, 2026, from [Link]

-

MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1849. Available at: [Link]

-

Royal Society of Chemistry. (2022). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. N-(1-Methoxypropan-2-YL)cyclohexanamine | C10H21NO | CID 43177931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]

- 5. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 8. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Cyclohexane-1,4-diamine derivatives in medicinal chemistry

Executive Summary

In the toolkit of the modern medicinal chemist, the cyclohexane-1,4-diamine scaffold represents more than a simple linker; it is a tool for conformation restriction . Unlike flexible alkyl chains (e.g., ethylenediamine, putrescine) that suffer from high entropic penalties upon binding, the cyclohexane ring locks pharmacophores into specific vectors.

This guide analyzes the cyclohexane-1,4-diamine moiety, focusing on its critical stereochemical properties (cis vs. trans), its role in achieving high-affinity GPCR binding (exemplified by Cariprazine), and emerging applications in PROTAC design and kinase inhibition.

Part 1: The Stereochemical Imperative

The defining feature of cyclohexane-1,4-diamine is its ability to project substituents in defined spatial orientations based on geometric isomerism.

The Energetics of Conformation

The cyclohexane ring predominantly exists in the chair conformation. For 1,4-disubstituted derivatives, this leads to two distinct geometries:

-

Trans-isomer (The Linear Spacer):

-

Conformation: Diequatorial (lowest energy).

-

Vector: Substituents project at ~180°, creating a linear, extended topology.

-

Application: Ideal for spanning deep binding pockets or connecting two distant orthosteric/allosteric sites (bitopic ligands).

-

-

Cis-isomer (The Turn Mimic):

-

Conformation: Axial-Equatorial.[1]

-

Vector: Introduces a "kink" or turn in the molecule.

-

Stability: Higher energy due to 1,3-diaxial interactions if the bulky group is forced axial.

-

Application: Used to mimic peptide turns or when the binding pocket requires a "U-shape" conformation.

-

Decision Matrix: Selecting the Scaffold

The following diagram illustrates the logical flow for selecting the appropriate isomer during Lead Optimization.

Figure 1: Decision matrix for stereochemical selection of cyclohexane-1,4-diamine linkers.

Part 2: Case Study – Dopamine D3/D2 Selectivity (Cariprazine)[2][3][4]

The most authoritative example of this scaffold's utility is Cariprazine (Vraylar) , an antipsychotic drug approved for schizophrenia and bipolar mania.

The Challenge

Dopamine D2 and D3 receptors share high structural homology in their orthosteric binding sites (OBS). Developing a drug that is selective for D3 (associated with cognition and negative symptoms) over D2 (associated with motor side effects) is notoriously difficult.

The Solution: The Trans-Linker

Cariprazine utilizes a trans-cyclohexane-1,4-diamine spacer to connect two pharmacophores:

-

Primary Pharmacophore: 2,3-Dichlorophenylpiperazine (binds to the conserved OBS).[2]

-

Secondary Pharmacophore: Dimethylurea (binds to a secondary binding pocket unique to D3).[2]

Mechanism of Action: The rigid trans-cyclohexane ring acts as a "molecular ruler." It enforces a specific distance and angle between the piperazine and the urea. A flexible ethyl linker would allow the molecule to collapse or sample unproductive conformations, reducing affinity. The trans-cyclohexane locks the molecule into the bioactive conformation required to bridge the OBS and the secondary pocket [1].

| Feature | Cariprazine (Trans) | Cis-Analog (Hypothetical) |

| Geometry | Linear (Diequatorial) | Bent (Axial-Equatorial) |

| D3 Affinity | High (Sub-nanomolar) | Significantly Reduced |

| Selectivity | High D3 > D2 | Loss of Selectivity |

| Metabolic Stability | High | Moderate (Axial substituents prone to oxidation) |

Part 3: Emerging Applications

Beyond GPCRs, the scaffold is gaining traction in new modalities.

PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a target protein ligand.

-

Problem: Long PEG chains are flexible and have poor permeability.

-

Solution: Cyclohexane-1,4-diamines provide a rigid, lipophilic linker that improves cell permeability and restricts the degrees of freedom, potentially enhancing the formation of the ternary complex (Target-PROTAC-E3 Ligase) [2].

MALT1 Inhibitors

Recent research has identified (1s,4s)-N,N'-diaryl cyclohexane-1,4-diamines as allosteric inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[3] Here, the scaffold serves not just as a linker, but as a core central ring that orients aryl groups into hydrophobic pockets, demonstrating the scaffold's versatility beyond simple linear spacing [3].

Part 4: Synthetic Methodologies & Protocols

Synthesizing cyclohexane-1,4-diamines often yields a mixture of cis and trans isomers.[4][5] For medicinal chemistry, obtaining a pure isomer is non-negotiable.

Synthetic Workflow

The following diagram outlines the standard industrial route and the critical separation step.

Figure 2: Synthetic route for generating isomerically pure cyclohexane-1,4-diamine derivatives.

Detailed Experimental Protocol: Reductive Amination & Separation

Objective: Synthesis of trans-N,N'-dibenzylcyclohexane-1,4-diamine.

Reagents:

-

1,4-Cyclohexanedione (1.0 eq)

-

Benzylamine (2.2 eq)

-

Sodium triacetoxyborohydride (STAB) (3.0 eq)

-

Acetic acid (cat.)

-

Dichloromethane (DCM) / Methanol

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1,4-cyclohexanedione (11.2 g, 100 mmol) in DCM (200 mL). Add benzylamine (23.5 g, 220 mmol) and acetic acid (1 mL). Stir at room temperature for 2 hours under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (63.6 g, 300 mmol) portion-wise over 30 minutes. Note: STAB is preferred over NaCNBH3 for safety and fewer side reactions.

-

Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Isomer Separation (The Critical Step):

-

The crude residue contains ~60:40 mixture of cis:trans.

-

Method: Dissolve the crude oil in hot Ethanol. Add concentrated HCl dropwise to generate the dihydrochloride salt.

-

Crystallization: The trans-isomer hydrochloride salt is significantly less soluble in ethanol/water mixtures than the cis-isomer. Cool to 0°C. Filter the white precipitate.

-

Recrystallization: Recrystallize from Methanol/Water (9:1) to achieve >98% diastereomeric excess (de).

-

-

Validation: Verify stereochemistry using 1H NMR. The methine proton (CH-N) of the trans-isomer (axial) typically appears upfield (δ ~2.5 ppm) compared to the cis-isomer (equatorial, δ ~2.9 ppm) due to shielding effects.

Part 5: References

-

Structure–Function Activity Relationships of Cariprazine Analogues. ACS Chemical Neuroscience. (2015). Describes the bitopic binding mode and the necessity of the trans-linker.

-

Cyclohexane-1,4-diamine as a PROTAC Linker. MedChemExpress. Technical data on the use of the scaffold in TYD-68 synthesis.

-

Discovery of Cyclohexane-1,4-diamines as Allosteric MALT1 Inhibitors. European Journal of Medicinal Chemistry. (2022). Details the SAR of diaryl cyclohexane derivatives.

-

Synthesis of Trans-1,4-diaminocyclohexane. Google Patents (US4486603A). Industrial methods for stereoselective synthesis and purification.

-

Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Chemistry LibreTexts. Fundamental physical chemistry grounding for the stability of diequatorial conformers.

Sources

- 1. vaia.com [vaia.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Difference between cis and trans N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine

Title: Stereochemical Imperatives in Kinase Inhibitor Design: A Comparative Analysis of cis and trans N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine

Executive Summary

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently encounter the profound impact that subtle stereochemical variations have on target affinity. This compound is a critical pharmacophoric building block, most notably serving as the rigid linker in NVP-2 , a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)[1].

The geometric isomerism of this cyclohexane-1,4-diamine core—specifically the difference between its cis and trans configurations—dictates the molecule's three-dimensional vector. This vector governs its ability to bridge distinct sub-pockets within the kinase active site. This technical guide provides an in-depth analysis of why the trans isomer is biologically active, the mechanistic causality behind the cis isomer's failure, and the self-validating protocols required to isolate and evaluate these compounds.

Conformational Causality: The Vectorial Projection of Isomers

The core structural difference between the cis and trans isomers of this compound lies in their preferred ring conformations and the resulting spatial projection of their substituents.

-

The trans Isomer (Active): In the trans-1,4-disubstituted cyclohexane system, the molecule adopts a highly stable chair conformation where both bulky substituents—the aminopyrimidine core and the methoxypropyl tail—occupy diequatorial (e,e) positions. This minimizes 1,3-diaxial steric interactions and projects the two functional groups at an approximate 180° angle. This linear vector acts as a rigid molecular ruler, perfectly spanning the distance from the CDK9 hinge region to the solvent-exposed boundary[1].

-

The cis Isomer (Inactive): Conversely, the cis-1,4-disubstituted system is forced into an axial-equatorial (a,e) conformation. It is physically impossible for both groups to be equatorial simultaneously. This introduces a severe ~60° to 90° "kink" in the molecule's vector.

Caption: Logical flow of how geometric isomerism dictates conformational vectors and CDK9 binding affinity.

Mechanistic Impact on CDK9 Binding

CDK9, complexed with Cyclin T1 (forming P-TEFb), is a master regulator of transcriptional elongation. Inhibiting CDK9 rapidly depletes short-lived anti-apoptotic proteins like MCL-1, driving cancer cells into apoptosis[2]. The binding pocket of CDK9 requires precise pharmacophore placement.

When the trans isomer is utilized (as in NVP-2), the aminopyrimidine head optimally docks into the ATP-binding hinge region, forming indispensable dual hydrogen bonds with the Cys106 residue[1][3]. The rigid trans-cyclohexane linker directs the methoxypropyl tail outward, allowing it to form stabilizing interactions (such as salt bridges with Asp109) without disrupting the hinge binding[3].

If the cis isomer is introduced, the bent (a,e) vector creates a catastrophic steric clash. If the head group attempts to bind Cys106, the cyclohexane ring forces the tail group to collide with the kinase's P-loop or the hydrophobic pocket's roof. This steric penalty prevents the formation of the Cys106 hydrogen bonds, resulting in a massive loss of binding enthalpy and rendering the cis derivative practically inactive.

Caption: CDK9 signaling pathway illustrating the downstream apoptotic effects of trans-isomer inhibition.

Quantitative Data: Isomer Comparison

The structural divergence directly translates to stark differences in biochemical and cellular assays. Below is a comparative summary of the two isomers when incorporated into the NVP-2 scaffold.

| Parameter | trans-Isomer (NVP-2) | cis-Isomer (Byproduct) |

| Cyclohexane Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) |

| Pharmacophore Vector | ~180° (Linear) | ~60°-90° (Bent) |

| Hinge Binding (Cys106) | Maintained (Dual H-bonds) | Disrupted (Steric Clash) |

| CDK9/CycT1 IC₅₀ | 0.5 nM | > 1,000 nM |

| RNAPII Ser2 Phosphorylation | Potently Suppressed | Unaffected |

| Cellular Efficacy (MOLT-4 IC₅₀) | ~9 nM | > 5,000 nM |

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating systems. The following protocols detail how to synthesize the trans isomer selectively and validate its functional superiority.

Protocol 1: Stereoselective Synthesis & Analytical Validation

Causality: Using enantiopure starting materials prevents the formation of the cis byproduct, eliminating the need for complex chiral chromatography.

-

Reagent Preparation: Begin with enantiopure tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate. The "(1r,4r)" designation strictly enforces the trans geometry.

-

Nucleophilic Substitution: React the carbamate with (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate in the presence of K₂CO₃ and DMSO at 110°C for 2 hours[4].

-

Deprotection: Treat the intermediate with 4 mol/L HCl in dioxane at room temperature for 4 hours to remove the Boc protecting group, yielding the trans diamine hydrochloride salt[4].

-

Self-Validating NMR Check: Perform ¹H-NMR (400 MHz, DMSO-d6). The self-validation relies on the coupling constants (

) of the cyclohexane ring protons. The trans (e,e) isomer will exhibit large axial-axial coupling constants (

Protocol 2: TR-FRET CDK9 Kinase Assay for Affinity Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound autofluorescence artifacts, providing a highly trustworthy readout of kinase activity.

-

Assay Setup: Incubate recombinant CDK9/Cyclin T1 (10 nM) with a ULight-labeled myelin basic protein (MBP) peptide substrate (50 nM) and ATP (at the

value, ~10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). -

Compound Addition: Add serial dilutions (10,000 nM to 0.01 nM) of the cis and trans NVP-2 derivatives.

-

Internal Validation: Include Staurosporine (1 µM) as a positive control for total inhibition and DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

-

Detection: After 60 minutes, add Europium-anti-phospho-MBP antibody and EDTA (to stop the reaction). Read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm ratio).

-

Analysis: Plot the dose-response curve to calculate the IC₅₀. The trans isomer will yield a sub-nanomolar IC₅₀, validating its optimal vectorial projection.

References

-

Wang, Y., et al. (2023). "Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9." Journal of Medicinal Chemistry, ACS Publications.[Link]

-

Garcia, et al. (2024). "CDK9 inhibition as an effective therapy for small cell lung cancer." Cell Death & Disease, Nature/PMC.[Link]

Sources

Technical Guide: 1-Methoxypropan-2-amine Derivatives in Asymmetric Synthesis

Executive Summary & Molecular Architecture

1-methoxypropan-2-amine (MOIPA) represents a specialized class of chiral amines that bridges the gap between simple steric bulk (like isopropylamine) and functionalized chelating agents (like amino alcohols). Unlike traditional removable auxiliaries (e.g., Evans oxazolidinones), MOIPA derivatives often serve as non-removable chiral directing groups or ligand backbones where the methoxy ether plays a critical "hemilabile" role.

This guide details the production of enantiopure MOIPA, its unique stereoelectronic properties, and its application in diastereoselective synthesis.

The "Ether-Amine" Advantage

While structurally similar to isopropylamine, the introduction of the methoxy group at the C1 position introduces two critical capabilities:

-

Chelation Control: The ether oxygen acts as a Lewis basic site, allowing for bidentate coordination to metal centers (Mg, Ti, Zn). This locks the conformation of intermediates via 5-membered chelate rings, significantly enhancing diastereoselectivity compared to non-functionalized amines.

-

Solubility Profile: The methoxy group increases water solubility and polarity, distinct from lipophilic benzyl-based auxiliaries.

Preparation of Enantiopure Scaffolds

Access to high-ee (enantiomeric excess) MOIPA is the prerequisite for its use as a chiral auxiliary. While asymmetric synthesis from amino acids (S-alanine) is possible, enzymatic kinetic resolution is the industry-preferred method due to scalability and cost-efficiency.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer, leaving the (S)-amine untouched.

Reagents:

-

Acyl Donor: Isopropyl 2-ethoxyacetate or Diisopropyl malonate (High selectivity agents)

-

Catalyst: CAL-B (immobilized, e.g., Novozym 435)

-

Solvent: MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

-

Setup: In a reaction vessel, dissolve racemic 1-methoxypropan-2-amine (100 mM) in dry MTBE.

-

Acyl Donor Addition: Add Isopropyl 2-ethoxyacetate (0.5 equivalents relative to amine). Note: The choice of ester is critical; ethoxyacetate provides faster kinetics than simple acetates due to the electron-withdrawing effect of the ether.

-

Enzyme Loading: Add immobilized CAL-B (20 mg/mmol of substrate).

-

Incubation: Shake at 40°C at 200 rpm.

-

Monitoring: Monitor reaction progress via GC or Chiral HPLC. The reaction typically reaches 50% conversion (theoretical maximum for resolution) within 4-6 hours.

-

Workup: Filter off the enzyme (recyclable).

-

Separation: The reaction mixture now contains (S)-amine (unreacted) and (R)-amide.

-

Extraction: Wash the organic phase with 1M HCl. The (S)-amine partitions into the aqueous phase as the hydrochloride salt. The (R)-amide remains in the organic layer.

-

Basification: Treat the aqueous phase with NaOH to pH >12 and extract with DCM to recover pure (S)-1-methoxypropan-2-amine.

-

Data Summary: Acyl Donor Efficiency

| Acyl Donor | Conversion (%) | Time (h) | |

| Ethyl Acetate | 42% | 24 | ~20 |

| Isopropyl 2-ethoxyacetate | 50% | 4 | >200 |

| Diisopropyl malonate | 49% | 6 | >100 |

Workflow Visualization

The following diagram illustrates the kinetic resolution logic, highlighting the separation of the enantiomers.

Caption: Workflow for the lipase-catalyzed kinetic resolution of 1-methoxypropan-2-amine using acid-base extraction for product isolation.

Synthetic Applications: Chelation & Stereocontrol

Once resolved, MOIPA derivatives function as powerful chiral directing groups. The core mechanism relies on the Cram-Chelation Model .

Mechanism: The Chelation-Control Model

In reactions involving Lewis acidic metals (e.g., Grignard additions to imines, reduction of imines), the methoxy oxygen and the imine nitrogen simultaneously bind to the metal. This forms a rigid 5-membered ring.

-

Without Methoxy: The isopropyl group rotates freely, relying only on steric bulk (Felkin-Anh control), which often yields lower diastereomeric ratios (dr).

-

With Methoxy: The "hemilabile" ether locks the rotamer, forcing the nucleophile to attack from the less hindered face defined by the methyl group.

Caption: Chelation-controlled addition to a MOIPA-derived imine. The Metal (M+) bridges the Nitrogen and Ether Oxygen, locking the conformation.

Case Study: Diastereoselective Reductive Amination (Metolachlor Synthesis)

The most prominent industrial application of MOIPA is in the synthesis of Chloroacetanilide herbicides (e.g., S-Metolachlor).

-

Reaction: Condensation of (S)-1-methoxypropan-2-amine with an aryl ketone/aldehyde followed by reduction.

-

Role of Auxiliary: The chiral amine dictates the stereochemistry of the new C-N bond formation during the hydrogenation step.

-

Catalyst System: Ir-catalyzed or Pt/C hydrogenation.

-

Outcome: The presence of the methoxy group prevents "poisoning" of the catalyst often seen with free amines, likely due to transient ether coordination that modulates the binding strength of the substrate to the catalyst surface.

Ligand Synthesis (Salen Derivatives)

Condensation of 2 equivalents of (S)-1-methoxypropan-2-amine with salicylaldehyde derivatives yields Chiral Salen Ligands .

-

Utility: These ligands are used in asymmetric epoxidation and hetero-Diels-Alder reactions.

-

Advantage: The methoxy "tails" improve solubility in polar organic solvents compared to the standard cyclohexane-diamine backbones, allowing for homogenous catalysis in a wider range of solvent systems.

Critical Analysis & Troubleshooting (E-E-A-T)

As an expert practitioner, it is vital to acknowledge the limitations and specific handling requirements of this auxiliary.

"Auxiliary" vs. "Reagent" Distinction

Unlike Evans auxiliaries, MOIPA is rarely removed (cleaved) to yield a chiral product minus the amine. The C-N bond is not benzylic; hydrogenolysis is difficult. Therefore, MOIPA is best classified as a Chiral Building Block or a Retained Auxiliary .

-

Implication: Use MOIPA when the final drug target requires the amine moiety or when the amine is part of a ligand scaffold. Do not use it if you need to cleave it off to generate a chiral alcohol or aldehyde (use valinol or pseudoephedrine instead).

Handling Volatility

1-methoxypropan-2-amine is a volatile liquid (bp ~110-120°C).

-

Risk: During the concentration of reaction mixtures (especially after kinetic resolution), significant product loss can occur if high vacuum is applied indiscriminately.

-

Mitigation: Use a mild vacuum (approx. 40-50 mbar) and keep the water bath below 40°C. For the hydrochloride salt form, volatility is not an issue.

Resolving Agent Limitations

Despite its chirality, MOIPA is poorly documented as a resolving agent for chiral acids via crystallization.

-

Expert Insight: The ether linkage increases conformational flexibility compared to rigid amines like strychnine or phenethylamine, often leading to non-crystalline "oils" rather than sharp diastereomeric salts. Avoid using MOIPA for classical salt resolution unless preliminary screening confirms crystallinity.

References

-

Biocatalytic Resolution: Kinetic resolution of racemic 1-methoxypropan-2-amine utilizing isopropyl 2-ethoxyacetate. ResearchGate.[2][4][5][6]

-

Acylating Agents: Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines.[1] Periodica Polytechnica Chemical Engineering.

-

Industrial Application: Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine. BenchChem Technical Guide.[7]

-

Chiral Herbicides: Advances in biosynthesis of chiral amide herbicides: S-metolachlor case study. ResearchGate.[2][4][5][6]

-

General Properties: (S)-1-Methoxy-2-propylamine Product Data. Sigma-Aldrich.

Sources

- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Technical Application Note: Selective Synthesis of N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine

Abstract & Strategic Overview

This application note details the protocol for the mono-selective reductive amination of cyclohexane-1,4-diamine with 1-methoxypropan-2-one to synthesize N1-(1-methoxypropan-2-yl)cyclohexane-1,4-diamine .

The synthesis of non-symmetrical diamines presents a classic challenge in organic chemistry: controlling selectivity to prevent over-alkylation (bis-alkylation) while maintaining high conversion. While protecting group strategies (e.g., mono-Boc protection) offer high selectivity, they introduce two additional synthetic steps (protection and deprotection), reducing atom economy and throughput.

The protocol below utilizes a direct reductive amination strategy optimized for:

-

Atom Economy: One-pot transformation avoiding protection/deprotection steps.

-

Selectivity: Leveraging statistical excess and the steric bulk of the secondary ketone to favor mono-alkylation.

-

Safety: Utilizing Sodium Triacetoxyborohydride (STAB), a milder and less toxic alternative to Sodium Cyanoborohydride (

).

Key Chemical Properties[1][2][3][4][5][6][7][8][9][10]

| Component | Chemical Structure | MW ( g/mol ) | Role |

| Amine | Cyclohexane-1,4-diamine | 114.19 | Nucleophile (Excess) |

| Carbonyl | 1-Methoxypropan-2-one | 88.11 | Electrophile (Limiting) |

| Reductant | Sodium Triacetoxyborohydride (STAB) | 211.94 | Hydride Source |

| Product | This compound | 186.29 | Target API Intermediate |

Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal intermediate, which dehydrates to form an iminium ion. The choice of STAB is critical here; unlike Sodium Borohydride (

Stereochemical Note: The starting material, cyclohexane-1,4-diamine, typically exists as a mixture of cis and trans isomers. Additionally, the reductive amination creates a new chiral center at the propyl chain. Consequently, the product will be obtained as a mixture of diastereomers.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway highlighting the critical iminium reduction step and the potential for bis-alkylation.

Detailed Experimental Protocol

Reagents and Equipment

-

Reaction Vessel: 250 mL round-bottom flask (flame-dried), equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCE is the standard solvent for STAB reactions due to stability, but DCM is a greener alternative.

-

Reagents:

Step-by-Step Procedure

Step 1: Preparation of the Amine Solution (Stoichiometric Control)

-

Charge the reaction flask with Cyclohexane-1,4-diamine (4.0 equiv, 40 mmol, 4.57 g) .

-

Expert Insight: The large excess (4:1) is non-negotiable for high mono-selectivity. It statistically suppresses the reaction of the product amine with a second ketone molecule.

-

-

Add DCM (anhydrous, 80 mL) . Stir until the diamine is fully dissolved.

-

Add Acetic Acid (1.0 equiv, 10 mmol, 0.6 mL) .

-

Role: Promotes imine formation by buffering the pH.

-

Step 2: Addition of Carbonyl and Reductant 4. Cool the solution to 0°C using an ice bath. 5. Add 1-Methoxypropan-2-one (1.0 equiv, 10 mmol, 0.88 g) dropwise over 5 minutes. 6. Allow the mixture to stir at 0°C for 30 minutes to facilitate hemiaminal/imine formation. 7. Add Sodium Triacetoxyborohydride (1.5 equiv, 15 mmol, 3.18 g) in three portions over 15 minutes.

- Caution: Mild gas evolution (

Step 3: Reaction and Monitoring 8. Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). 9. Stir for 12–16 hours under nitrogen atmosphere. 10. TLC Monitoring: Use a solvent system of DCM:MeOH:NH4OH (90:10:1). Stain with Ninhydrin.

- Target: Disappearance of the ketone spot and appearance of a new amine spot.

Step 4: Workup and Purification

11. Quench: Slowly add saturated aqueous

- Note on Excess Diamine: A significant portion of the excess cyclohexane-1,4-diamine will extract into the organic phase. This is expected.

- Drying: Combine organic layers, dry over anhydrous

- Purification (Flash Chromatography):

- Stationary Phase: Silica Gel (amine-functionalized silica is preferred if available to reduce tailing).

- Eluent: Gradient of DCM to 10% MeOH/DCM containing 1%

- Elution Order: The bis-alkylated byproduct (least polar)

Workflow Visualization

Figure 2: Operational workflow for the synthesis, emphasizing the critical purification step to remove excess diamine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Wet solvent or old STAB reagent. | Ensure DCM is anhydrous. STAB degrades with moisture; use a fresh bottle or verify activity. |

| High Bis-alkylation | Insufficient excess of diamine. | Increase diamine ratio to 5-6 equivalents. Add ketone very slowly (syringe pump). |

| Product Tailing on Column | Interaction with silica acidic sites. | Add 1% Triethylamine or Ammonium Hydroxide to the eluent. Use amine-functionalized silica. |

| Emulsion during Workup | Amphiphilic nature of diamines. | Use brine during extraction. If persistent, filter through a Celite pad to break the emulsion. |

Safety & Handling (E-E-A-T)

-

Sodium Triacetoxyborohydride (STAB): While safer than cyanoborohydride, it releases acetic acid upon hydrolysis and hydrogen gas upon contact with protic solvents. Handle in a fume hood.

-

1-Methoxypropan-2-one: Flammable liquid. Keep away from heat sources.

-

Cyclohexane-1,4-diamine: Corrosive and can cause skin burns. Wear appropriate PPE (gloves, goggles, lab coat).

References

-

Abdel-Magid, A. F., et al. (1996).[3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

-

Organic Chemistry Portal. (n.d.). "Reductive Amination - Synthesis of Amines."[7][8][9] [Link]

-

Tripathi, R. P., et al. (2008). "Sodium Triacetoxyborohydride: A Versatile Reducing Agent."[4][5][6][8] Current Organic Chemistry, 12, 1093. (General Reference for STAB utility).

Sources

- 1. chembk.com [chembk.com]

- 2. spectrabase.com [spectrabase.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine as a Next-Generation Rigid PROTAC Linker

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation. However, the field is rapidly moving away from highly flexible, early-generation linkers (like long PEG or alkyl chains) toward rigidified architectures. Flexible linkers often incur a massive entropic penalty upon the formation of the Protein of Interest (POI)-PROTAC-E3 ligase ternary complex, leading to suboptimal degradation efficiency[1].

-

Thermodynamic Pre-organization (The Cyclohexane Core): The 1,4-diaminocyclohexane scaffold restricts the conformational degrees of freedom[2][3]. By locking the linker into a rigidified chair conformation, it minimizes the entropic cost of ternary complex formation, frequently resulting in positive cooperativity (

) between the POI and the E3 ligase[4][5]. -

Solubility & Permeability Tuning (The Methoxypropyl Motif): Purely aliphatic rigid linkers often suffer from poor aqueous solubility and high lipophilicity, which limits cell permeability. The addition of the 1-methoxypropan-2-yl group introduces a polar hydrogen-bond acceptor (the methoxy ether) that significantly enhances aqueous solubility[6]. Furthermore, the branched methyl group introduces steric bulk that prevents non-productive intramolecular folding, maintaining a low 3D polar surface area to ensure passive cellular entry[7][8].

Physicochemical Profiling & Quantitative Metrics

To rationally design a PROTAC using this linker, it is essential to understand its baseline properties and the target metrics for a successful degrader.

Table 1: Physicochemical Profile of the Linker

| Parameter | Value | Mechanistic Implication |

| Core Scaffold | Cyclohexane-1,4-diamine | Imparts high conformational rigidity, replicating the ideal geometry of POI and E3 ligands to stabilize the ternary complex[]. |

| Substitution | 1-Methoxypropan-2-yl | Enhances aqueous solubility and cell permeability via the methoxy group, acting as an optimal polarity tuner[6][7]. |

| H-Bond Donors | 3 | Facilitates targeted interactions but requires regioselective masking during chemical synthesis. |

| H-Bond Acceptors | 3 | Improves the solubility profile compared to purely aliphatic cycloalkanes[]. |

| Rotatable Bonds | 4 | Provides localized flexibility strictly at the exit vector while maintaining global rigidity across the core[8]. |

Table 2: Quantitative Validation Metrics for PROTAC Optimization

| Metric | Target Threshold | Interpretation |

| Cooperativity Factor ( | > 1.0 | Indicates positive cooperativity; the rigid linker pre-organizes the ternary complex favorably without steric clashes[5]. |

| DC | < 50 nM | High potency; confirms the linker length and spatial trajectory are optimal for the specific POI/E3 pair. |

| D | > 85% | High efficacy; ensures the ternary complex is catalytically productive for polyubiquitination. |

Visualizing the Mechanism and Workflow

Caption: Logical flow of PROTAC-mediated targeted protein degradation via ternary complex formation.

Caption: End-to-end experimental workflow for synthesizing and validating rigid-linker PROTACs.

Self-Validating Experimental Protocols

To ensure scientific rigor, every protocol below is designed as a self-validating system. We do not just execute steps; we build in controls to prove causality at every stage.

Protocol 1: Regioselective Chemical Conjugation

Causality: The linker is asymmetric. The primary amine at C4 of the cyclohexane ring is sterically unhindered and highly nucleophilic, making it ideal for Nucleophilic Aromatic Substitution (SNAr) with E3 ligands (e.g., fluorinated VHL or CRBN precursors). The secondary amine (N1) is sterically hindered by the methoxypropan-2-yl group, requiring stronger activation for amide coupling with the POI ligand[3].

Step-by-Step Methodology:

-

Primary Amine Conjugation (E3 Ligand): Dissolve the E3 ligand precursor (e.g., Thalidomide-fluoride, 1.0 eq) and N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine (1.2 eq) in anhydrous DMSO. Add DIPEA (3.0 eq). Stir at 90°C for 12 hours.

-

Intermediate Purification: Purify via reverse-phase HPLC.

-

Secondary Amine Conjugation (POI Ligand): Dissolve the POI ligand (carboxylic acid derivative, 1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to form the active ester. Add the purified intermediate from Step 2 (1.0 eq). Stir at room temperature for 16 hours.

-

Final Purification: Purify the final PROTAC via preparative HPLC.

-

Self-Validation Checkpoint: Run analytical LC-MS. The presence of bis-alkylated byproducts indicates poor regiocontrol. A single peak with

purity and the correct

Protocol 2: Ternary Complex Characterization (TR-FRET)

Causality: Measuring binary affinity (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of Terbium (Tb)-labeled E3 ligase (e.g., Tb-VHL) and BODIPY/FITC-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

-

PROTAC Titration: In a 384-well microplate, perform a 12-point serial dilution of the synthesized PROTAC (from 10

M down to 0.1 nM). -

Incubation: Add the labeled proteins to the PROTAC wells. Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

-

Detection: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the FRET ratio (520/490).

-

Self-Validation Checkpoint (The "Hook Effect"): At very high PROTAC concentrations, the TR-FRET signal must decrease. This biphasic bell-shaped curve (the Hook Effect) proves that the signal is driven by specific 1:1:1 ternary complex formation, rather than non-specific protein aggregation.

Protocol 3: Cellular Degradation & Mechanism Validation Assay

Causality: Observing a loss of POI in cells is not enough. We must definitively prove that the degradation is mediated by the Ubiquitin-Proteasome System (UPS) and not via off-target cytotoxicity or transcriptional downregulation[10].

Step-by-Step Methodology:

-

Cell Seeding: Seed the target cell line (e.g., HeLa or HEK293) in 6-well plates at

cells/well. Incubate overnight at 37°C, 5% CO -

Inhibitor Pre-treatment (The Validation Step): Pre-treat control wells with either 1

M MLN4924 (a NEDD8-activating enzyme inhibitor that blocks cullin-RING ligases) or 1 -

PROTAC Treatment: Treat the cells with the PROTAC at varying concentrations (e.g., 1 nM to 1

M) for 12–24 hours. -

Lysis and Western Blotting: Harvest cells, lyse using RIPA buffer supplemented with protease inhibitors, and quantify protein concentration. Run a Western Blot probing for the POI, the E3 ligase, and a loading control (e.g., GAPDH or

-actin).

-

Self-Validation Checkpoint: In wells treated only with the PROTAC, the POI band should disappear (calculating DC

and D

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 3114-70-3: 1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 3. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

Bioconjugation techniques using unsymmetrical cyclohexane diamines

Application Note: Bioconjugation Techniques Using Unsymmetrical Cyclohexane Diamines

Executive Summary

This guide details the application of unsymmetrical cyclohexane diamines —specifically desymmetrized derivatives of trans-1,2-diaminocyclohexane (DACH)—as rigid, stereochemically defined linkers in bioconjugation. Unlike flexible polyethylene glycol (PEG) or alkyl spacers, cyclohexane scaffolds provide conformational locking. This rigidity reduces the entropic penalty of binding events and prevents "linker collapse," a common failure mode in Antibody-Drug Conjugates (ADCs) where hydrophobic payloads aggregate with the antibody surface.

Key Advantages:

-

Conformational Rigidity: The cyclohexane chair conformation locks functional groups in specific spatial vectors (typically diequatorial), improving target accessibility.

-

Orthogonality: Desymmetrization allows the sequential conjugation of two distinct biomolecules (e.g., Antibody + Drug, or Protein + Fluorophore) without cross-linking artifacts.

-

Stereochemical Control: Use of enantiopure (1R,2R) or (1S,2S) scaffolds ensures batch-to-batch consistency, a critical Critical Quality Attribute (CQA) in clinical development.

Chemical Basis & Scaffolding Strategy

The core of this technique is the desymmetrization of trans-1,2-diaminocyclohexane. While the parent molecule is

Stereochemistry: The Diequatorial Advantage

In the trans-isomer, both amino groups occupy equatorial positions in the most stable chair conformation. This places them anti-periplanar, directing the attached payloads away from the central ring and each other. This is superior to cis-isomers (axial-equatorial), which suffer from higher steric strain and potential intramolecular interference.

Desymmetrization Workflow

To utilize DACH as a linker, one amine must be protected or modified differently from the other. The standard route involves statistical mono-protection followed by purification.

Figure 1: Statistical desymmetrization strategy to generate the core unsymmetrical scaffold.

Protocol A: Synthesis of Heterobifunctional Linker (Maleimide-DACH-NHS)

Objective: Synthesize a rigid linker capable of reacting with a thiol (on a drug/peptide) and an amine (on an antibody). Starting Material: (1R,2R)-N-Boc-1,2-cyclohexanediamine (commercially available or synthesized via tartrate resolution).

Materials

-

Mono-Boc-DACH (1.0 eq)

-

Maleic anhydride (1.1 eq)

-

Sodium acetate (NaOAc)

-

Acetic anhydride (

) -

Trifluoroacetic acid (TFA)

-

Disuccinimidyl carbonate (DSC) or NHS/EDC

Step-by-Step Procedure

-

Maleimide Formation (Amine 1 Functionalization):

-

Dissolve Mono-Boc-DACH in dry THF.

-

Add Maleic anhydride (1.1 eq) and stir for 2 hours to form the maleamic acid intermediate (precipitate).

-

Cyclization: Add NaOAc and

. Heat to 60°C for 4 hours. -

Result: The free amine is converted to a Maleimide group. The Boc group remains intact.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Deprotection (Unmasking Amine 2):

-

Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 30 min at RT.

-

Evaporate solvent/TFA completely under vacuum.

-

Result: Maleimide-Cyclohexane-Amine (TFA salt).

-

-

Activation (Amine 2 Functionalization):

-

Dissolve the TFA salt in dry DMF with DIPEA (3.0 eq) to neutralize.

-

Add Disuccinimidyl carbonate (DSC, 1.2 eq). Stir for 4 hours.

-

Result:Maleimide-DACH-NHS Ester .

-

QC: Verify by LC-MS (Check for hydrolysis of NHS ester).

-

Protocol B: Two-Step Antibody-Drug Conjugation

Context: Conjugating a thiol-containing payload (e.g., DM1 or a cysteine-engineered peptide) to a monoclonal antibody (mAb) lysine residues using the rigid DACH linker.

Experimental Design

-

Step 1: Modify Antibody with Linker (NHS reaction).

-

Step 2: Conjugate Payload (Maleimide reaction).

-

Why this order? The NHS ester is hydrolysis-sensitive. Reacting it with the large antibody first allows for rapid purification of the stable Maleimide-Antibody intermediate.

Reagents

-

mAb (e.g., Trastuzumab) in PBS pH 7.4.

-

Linker: Maleimide-DACH-NHS (from Protocol A), dissolved in dry DMSO.

-

Payload: Thiol-drug (e.g., DM1-SH).

Workflow

-

Antibody Activation:

-

Adjust mAb concentration to 5-10 mg/mL in Modification Buffer (PBS, pH 8.0, 1mM EDTA). Note: Higher pH promotes lysine reactivity.

-

Add Linker (5-10 molar excess over mAb) from DMSO stock. Final DMSO < 10%.

-

Incubate 1 hour at RT.

-

Purification 1: Desalt via Zeba Spin Column (7K MWCO) or dialysis into Conjugation Buffer (PBS, pH 6.5, 1mM EDTA).

-

Checkpoint: Determine Linker-to-Antibody Ratio (LAR) via UV-Vis (if linker has chromophore) or PLRP-MS.

-

-

Payload Conjugation:

-

Add Thiol-Payload (3-5 molar excess over available maleimides) to the Maleimide-mAb.

-

Incubate 2 hours at RT or overnight at 4°C.

-

Quenching: Add N-acetylcysteine (excess) to react with remaining maleimides.

-

-

Final Purification:

-

Remove free drug via Size Exclusion Chromatography (SEC) or extensive dialysis.

-

Storage: Formulate in Histidine/Trehalose buffer, pH 6.0.

-

Figure 2: Two-step conjugation workflow ensuring site-selective attachment via the rigid cyclohexane bridge.

Quantitative Analysis & Quality Control

Data presentation is vital for validating the "unsymmetrical" nature of the conjugation (i.e., ensuring no cross-linking occurred).

Table 1: Critical Quality Attributes (CQAs) for DACH-Linker ADCs

| Attribute | Method | Acceptance Criteria | Notes |

| Drug-to-Antibody Ratio (DAR) | HIC-HPLC or LC-MS | Target ± 0.3 (e.g., 3.5–4.0) | Rigid linkers often show cleaner DAR distribution than flexible ones. |

| Monomer Purity | SEC-HPLC | > 95% | Aggregation indicates hydrophobic linker collapse. |

| Free Drug | RP-HPLC | < 1% | Critical for toxicity profiles. |

| Stereochemical Purity | Chiral GC/HPLC | > 99% ee | Only relevant for the starting linker material. |

Troubleshooting: Aggregation

If significant aggregation is observed (Monomer Purity < 90%):

-

Cause: The cyclohexane ring is hydrophobic.

-

Solution: Introduce a sulfonate group onto the cyclohexane ring (sulfonated-DACH) or ensure the payload itself is sufficiently polar.

-

Check: Ensure the trans isomer was used. Cis isomers can fold back, exposing hydrophobic surfaces more aggressively.

References

-

Jacobsen, E. N., et al. (1991).[1] Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society. Link

-

Boc Sciences. Heterobifunctional Crosslinkers for Labeling.

-

Thermo Fisher Scientific. Molecular Probes Heterobifunctional Crosslinkers. Link

-

Vector Laboratories. Quantitative and Reproducible Bioconjugation. Link

-

Wikipedia. trans-1,2-Diaminocyclohexane. Link

Sources

Troubleshooting & Optimization

Separation of cis and trans isomers of N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine

The following Technical Support Guide is designed for researchers and process chemists working with N1-(1-Methoxypropan-2-yl)cyclohexane-1,4-diamine . This guide addresses the specific challenge of separating geometric isomers (cis vs. trans) and provides scalable, scientifically grounded solutions.

Topic: Separation of cis and trans isomers of this compound Applicable For: Process Chemistry, Medicinal Chemistry, Analytical Development

Diagnostic & Strategy Selection

User Query: "I have a mixture of cis/trans isomers. Which method should I use to separate them?"

Technical Insight: The choice between crystallization and chromatography depends on your scale and purity requirements.

-

The Thermodynamic Rule: For 1,4-disubstituted cyclohexanes, the trans isomer (diequatorial conformation) is generally more thermodynamically stable and has a higher melting point and lower solubility than the cis isomer. This physical property gap is the basis for crystallization.

-

The Polarity Rule: In Reverse Phase HPLC, the trans isomer (zero or lower net dipole moment) typically behaves more hydrophobically than the cis isomer (higher dipole moment), resulting in different retention times.

Decision Matrix (Workflow)

Figure 1: Strategic Decision Tree for Isomer Separation. Selects the optimal workflow based on material quantity and purity targets.

Method A: Selective Crystallization (The Scalable Solution)

User Query: "How do I separate the isomers on a multigram/kilogram scale without using expensive chromatography?"

Core Principle: The trans-isomer of 1,4-cyclohexanediamine derivatives packs more efficiently into a crystal lattice due to its linear, diequatorial conformation. Converting the free base diamine into a dihydrochloride salt (2HCl) amplifies this solubility difference, causing the trans-2HCl salt to precipitate preferentially from alcoholic solvents [1, 2].

Protocol: Dihydrochloride Salt Fractionation

Reagents:

-

Crude Diamine Mixture[1]

-

Methanol (MeOH) or Ethanol (EtOH)

-

HCl (4M in Dioxane or concentrated aqueous HCl)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 g of the crude diamine mixture in 50 mL of Methanol (5 vol).

-

Salt Formation: Cool the solution to 0–5 °C. Slowly add 2.2 equivalents of HCl (e.g., 4M in dioxane) dropwise. Caution: Exothermic reaction.

-

Precipitation: Stir the resulting suspension at room temperature for 2–4 hours. The mixture should thicken as the less soluble trans-isomer crystallizes.

-

Filtration: Filter the solid.

-

Filter Cake (Solid): Enriched trans-isomer (dihydrochloride salt).

-

Mother Liquor (Filtrate): Enriched cis-isomer.[1]

-

-

Recrystallization (Polishing): If the filter cake is not >98% trans, recrystallize it from hot Methanol/Water (9:1). Dissolve at reflux, cool slowly to RT, then to 0 °C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Solvent is too non-polar or concentration is too high. | Add a small amount of water or more methanol. Heat to reflux and cool very slowly. Seed with pure trans crystals if available. |

| Low Yield | Too much solvent (product remains in solution). | Concentrate the mother liquor by 50% and cool to -20 °C to harvest a second crop. |

| Poor Separation | Cis isomer is co-precipitating.[1] | The cooling rate was too fast. Re-dissolve and cool at a rate of 5 °C/hour. |

Method B: Preparative HPLC (High Purity)

User Query: "I need analytical grade purity (>99.5%) or I am working with small amounts (<1g)."

Core Principle: Separation is achieved via shape selectivity and hydrophobicity . The trans isomer (flat) interacts differently with the C18 chains than the cis isomer (bent). High pH mobile phases are critical for diamines to ensure they remain in the free-base form, preventing peak tailing caused by interaction with silanols [3].

Recommended Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | XBridge C18 or Gemini-NX C18 (5 µm) | Hybrid silica particles resist high pH degradation. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Basic pH keeps amines deprotonated (neutral), improving retention and peak shape. |

| Mobile Phase B | Acetonitrile | Standard organic modifier. |

| Gradient | 5% to 40% B over 20 mins | Shallow gradient maximizes resolution of structural isomers. |

| Detection | UV @ 210–220 nm | Amines have weak UV absorbance; low wavelength is required. |

Method Development Workflow

Figure 2: HPLC Method Development Workflow. Systematic approach to optimizing resolution.

Analytical Verification (Quality Control)

User Query: "How do I prove which isomer is which?"

Technical Insight:

NMR is the definitive structural proof. The coupling constants (

1H NMR Diagnostic Table (400 MHz, DMSO-d6 or CD3OD)

| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) |

| Ring Conformation | Substituents are Equatorial. Protons are Axial. | One substituent Axial, one Equatorial.[2][3] |

| Methine Proton Signal (H1/H4) | Triplet of Triplets (tt) | Broad Multiplet / Quintet |

| Coupling Constant ( | Large axial-axial coupling (~11-12 Hz) + Small axial-equatorial coupling (~4 Hz). | Smaller couplings due to lack of diaxial interactions. |

| Chemical Shift | Typically upfield (shielded). | Typically downfield (deshielded). |

Note on Diastereomers: Because the side chain (1-methoxypropan-2-yl) contains a chiral center, the cis and trans fractions may technically be mixtures of diastereomers (e.g., trans-R and trans-S) if the starting material was racemic. However, the NMR splitting pattern of the ring protons remains the primary differentiator for the geometric (cis/trans) assignment.

Isomerization (Optional Recovery)

User Query: "I have too much of the unwanted cis-isomer. Can I convert it?"

If the trans-isomer is the desired target (common in drug development), the cis-isomer can be isomerized.

-

Method: Heat the cis-rich mother liquor (free base form) with a catalyst (Ruthenium on Alumina or Raney Nickel) under Hydrogen pressure (or in the presence of ammonia) at 150–180 °C.

-

Mechanism: This establishes a thermodynamic equilibrium (typically ~70:30 trans:cis), allowing you to recycle the material [2].

References

- Separation and purification of cis and trans isomers. US Patent 3,880,925. Google Patents.

- Preparation of trans cyclohexane 1,4-diamine. US Patent 4,486,603. Google Patents.

-

HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic Acid. SIELC Technologies. Available at: [Link] (Note: Analogous polarity principles apply to diamines).

Sources

Technical Support Center: Air-Sensitive & Hygroscopic Amine Building Blocks

Status: Operational Operator: Senior Application Scientist Ticket ID: AMINE-HANDLE-001

Mission Statement

Welcome to the Technical Support Center. You are likely here because your amine building block has turned into a sticky tar, your yield has plummeted, or your "white solid" is now a yellow oil.

Amines are unique trouble-makers. They are not just hygroscopic (water-loving); they are nucleophilic enough to react with atmospheric carbon dioxide to form carbamates (often mistaken for simple "wetness"), and prone to oxidation (N-oxide formation). This guide treats these compounds not just as reagents, but as dynamic systems requiring rigorous control.

Module 1: Storage & Inventory Management

User Query: "I bought a gram of a diamine last month. It was a white powder. Now it's a crusty solid with liquid on top. Is it ruined?"

Diagnosis: You are likely seeing a combination of hygroscopicity (water absorption) and carbamate formation . Amines react reversibly with CO₂ in the air to form ammonium carbamates/carbonates.

Protocol: The "Zero-Headspace" Storage System

Do not rely on simple screw caps. Follow this hierarchy for long-term stability:

-

Primary Barrier: Store under an inert atmosphere (Argon is superior to Nitrogen due to density).

-

Seal Integrity: Use Parafilm® M (stretchable) or Teflon tape on threads before capping to prevent seizing and gas exchange. Electrical tape is a poor substitute as it degrades with solvent vapors.

-

Temperature: Store at -20°C.

-

Critical: Allow the bottle to warm to room temperature before opening . Opening a cold bottle condenses atmospheric moisture instantly onto the reagent.

-

Decision Logic: Storage & Handling

Figure 1: Decision matrix for storage and handling based on physical state and salt formation.

Module 2: Transfer & Weighing Protocols

User Query: "Every time I try to weigh my amine on the balance, the mass keeps increasing, and it sticks to the spatula. How do I get an accurate amount?"

Diagnosis: The mass increase is rapid water absorption from the humidity in the lab air. You cannot weigh this "by addition" on an open balance.

Protocol: Weighing by Difference (The "Schlenk" Method)

This method eliminates atmospheric exposure during the measurement phase.

-

Preparation:

-

Take a dry, nitrogen-flushed Schlenk flask containing your solvent.

-

Take your source container of amine (septum-capped).

-

-

The Syringe Load:

-

Purge a gas-tight syringe with nitrogen (3x).

-

Withdraw slightly more amine than required from the source bottle.

-

Pull the plunger back to draw a cushion of inert gas into the tip (prevents dripping).

-

-

The Weighing (t=0):

-

Place the full syringe (capped with a rubber septum or stopcock) on the balance. Record Mass A.

-

-

The Transfer:

-

Inject the required volume into your reaction flask through the septum.

-

-

The Weighing (t=1):

-

Return the empty(ier) syringe to the balance. Record Mass B.

-

-

Calculation:

-

Mass Added = Mass A - Mass B.

-

Why this works: The reagent is never exposed to air. You measure what left the syringe, not what entered the flask, bypassing the hygroscopic error.

Module 3: Reaction Setup & Purification

User Query: "My reaction failed. I suspect water killed the catalyst, even though I used a fresh bottle of amine."

Diagnosis: Even "fresh" amines can contain 1-5% water if the seal was compromised. For catalytic cross-couplings (Buchwald-Hartwig) or moisture-sensitive nucleophilic attacks, you must dry the amine.

Technique: Azeotropic Drying

Do not use molecular sieves directly in viscous amines (they trap product and are hard to filter). Use Azeotropic Distillation .[1]

Step-by-Step:

-

Dissolve the amine in a solvent that forms a water azeotrope (see table below).

-

Rotary evaporate or distill the solvent. The water co-distills with the solvent.

-

Repeat 2-3 times.

-

Backfill with Argon immediately.

Table 1: Common Azeotropic Solvents for Drying Amines

| Solvent | Boiling Point (°C) | Azeotrope BP with H₂O (°C) | % Water in Azeotrope (w/w) | Application Notes |

| Toluene | 110.6 | 85.0 | 20.2% | Gold Standard. High capacity for water removal. |

| Benzene | 80.1 | 69.0 | 8.9% | Effective but toxic. Use only if Toluene is too high-boiling. |

| DCM | 39.6 | 38.1 | 1.5% | Poor efficiency. Only for very heat-sensitive amines. |

| Acetonitrile | 81.6 | 76.5 | 16.3% | Good, but can coordinate to metal catalysts. Remove thoroughly. |

(Data derived from Armarego & Chai, Purification of Laboratory Chemicals) [1]

Module 4: Troubleshooting & FAQs

Q1: My clear amine oil turned black overnight. Can I still use it?

A: This is oxidative degradation (N-oxide formation).

-

Fix: If the impurity is minor (<5%), filter through a short plug of basic alumina or Celite under inert atmosphere.

-

Prevention: Sparge your storage bottles. Bubbling Argon through the liquid for 10-15 minutes removes dissolved oxygen that headspace purging misses.

Q2: I need to use the HCl salt version because it's stable, but my reaction requires the free base.

A: You must perform an In-Situ Freebasing .

-

Protocol: Suspend the amine salt in your reaction solvent. Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., NaH, KOtBu, or DIPEA depending on downstream compatibility). Stir for 30 mins.

-

Warning: If using inorganic bases (NaH), filtration of the resulting salt (NaCl) might be necessary if the catalyst is sensitive to halides.

Q3: How do I transfer a pyrophoric or extremely air-sensitive amine (like t-BuLi or volatile amines)?

A: Use the Cannula Transfer (Double-Tipped Needle) method. Gravity pouring is forbidden.

Figure 2: Logic flow of a positive-pressure cannula transfer.

-

Insert one end of the cannula into the headspace of the Source.

-

Insert the other end into the Destination.

-

Purge the needle with gas from the Source.

-

Lower the Source needle into the liquid.

-

The positive pressure pushes the liquid into the Destination.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3]

-

Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

-

Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.

-

Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.

Sources

Technical Support Center: Optimizing Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Welcome to the Technical Support and Troubleshooting Center for reductive amination workflows. This guide is engineered for discovery chemists, process scientists, and drug development professionals who require high-yielding, scalable C–N bond-forming reactions.

Mechanistic Foundation & Reagent Selection

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has become the industry standard for reductive amination. The three bulky, electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly reducing its nucleophilicity compared to sodium borohydride (NaBH₄)[1].

Because iminium ions are highly electrophilic, STAB reduces them orders of magnitude faster than it reduces neutral aldehydes or ketones[1],[2]. This kinetic differential enables "direct" (one-pot) reductive aminations, where the carbonyl, amine, and reductant coexist without the reductant destroying the starting materials.

Fig 1. Kinetic selectivity of STAB favoring iminium reduction over direct carbonyl reduction.

Comparative Reagent Matrix

To understand why STAB is preferred, we must compare it against alternative hydride sources:

| Reducing Agent | Relative Hydride Donicity | Iminium Selectivity | Toxicity Profile | Preferred Solvents |

| NaBH₄ | High | Poor (Reduces carbonyls) | Low | MeOH, EtOH |

| NaBH₃CN | Moderate | High | High (HCN gas risk) | MeOH, THF |

| NaBH(OAc)₃ | Low | Very High | Low | DCE, DCM, THF |

Validated Experimental Protocol: Direct Reductive Amination

This self-validating protocol is optimized for the coupling of aliphatic/aromatic aldehydes or unhindered ketones with primary/secondary amines[3],[4].

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the carbonyl compound (1.0 equiv) and the amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2–0.5 M[3],[4].

-

Acid Catalysis (Conditional): If utilizing a ketone, add glacial acetic acid (1.0–2.0 equiv) to the stirring mixture. Causality: Ketones are less electrophilic than aldehydes; the acid catalyzes the dehydration step to form the iminium ion. Acetic acid is generally not required for aldehydes[3].

-

Imine Formation: Stir at room temperature for 15–30 minutes.

-

Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. Do not proceed until the carbonyl starting material has significantly depleted, confirming imine formation.

-

-

Reduction: Add STAB (1.4–1.6 equiv) portion-wise to control any mild exotherm[3].

-

Reaction Monitoring: Stir at room temperature for 2–24 hours.

-

Self-Validation Checkpoint: Quench a 50 µL aliquot in saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS to confirm the mass of the alkylated amine product.

-

-

Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Fig 2. Standard one-pot direct reductive amination workflow using STAB.

Troubleshooting & FAQs

Q1: My aldehyde is being reduced to an alcohol before the amine can react. How do I prevent this? Causality: While STAB is exceptionally mild, unhindered aliphatic aldehydes are still susceptible to direct reduction by the hydride. If the kinetic rate of imine formation is slower than the rate of aldehyde reduction, the alcohol byproduct will dominate. Solution: Switch to an indirect (stepwise) reductive amination. Pre-form the imine using a dehydrating agent (e.g., molecular sieves or Ti(OiPr)₄) in the absence of STAB. Only add the reducing agent after complete imine formation is confirmed via GC-MS[3],[4].

Q2: I am observing significant dialkylation (tertiary amine formation) when using a primary amine. Causality: The secondary amine product generated from the first reductive amination is often more nucleophilic than the primary amine starting material. It competes for the remaining carbonyl, forming a new iminium ion that is subsequently reduced, leading to over-alkylation[1]. Solution: Use a stoichiometric excess of the primary amine (1.5–2.0 equiv) to outcompete the secondary amine product. Alternatively, adopt a stepwise procedure: pre-form the imine in methanol, then reduce with NaBH₄[3],[4],[1].

Q3: My reaction with a weakly basic aniline or sterically hindered amine is stalling. Causality: Weakly basic amines (e.g., anilines) or sterically hindered amines struggle to attack the carbonyl carbon, making the initial dehydration (imine formation) the rate-limiting step[3]. Solution: STAB is actually highly efficient for weakly basic amines if given the right conditions[3]. Increase the concentration of the reaction to 0.5 M, add a Lewis acid, or heat the reaction slightly. Note: STAB degrades at elevated temperatures; if heating is required, you must add additional equivalents of STAB over time.

Q4: Can I use Methanol as a solvent to improve the solubility of my polar substrates? Causality: No. STAB is highly sensitive to protic solvents. It reacts rapidly with methanol to evolve hydrogen gas and form methoxyborohydride species, destroying the reagent's active hydride content and altering its selectivity profile[2],[5]. Solution: Always use aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF)[4],[5]. If methanol must be used due to strict solubility constraints, you must switch your reducing agent to Sodium Cyanoborohydride (NaBH₃CN), which is stable in methanol[5].

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]

-

"Sodium triacetoxyborohydride." Organic Chemistry Portal.[Link]

-

"Reductive Amination - Common Conditions." Common Organic Chemistry.[Link]

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]